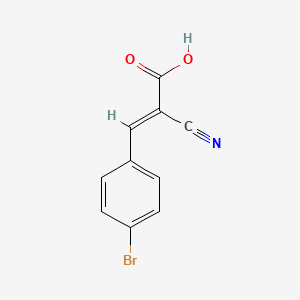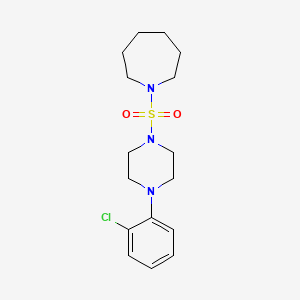
2,5-Dichlorophenyl propyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Photodegradation of Polychlorinated Diphenyl Sulfides
Polychlorinated diphenyl sulfides (PCDPSs) have been studied for their photochemical behaviors, particularly focusing on their degradation under simulated sunlight. This research provides insights into the environmental fate of such compounds and the role of silica gel as a photocatalyst in degrading PCDPSs through reactive oxygen species generation (Ge et al., 2019).
Synthesis and Properties of New Sulfonated Poly(p-phenylene) Derivatives
The synthesis of high molecular weight poly(2,5-benzophenone) derivatives, through nickel-catalyzed coupling polymerization of dichloro-substituted benzophenones, represents a step forward in the development of materials for proton exchange membranes. This research showcases the chemical versatility and potential applications of dichlorophenyl sulfide derivatives in high-performance materials (Ghassemi & McGrath, 2004).
Corrosion Inhibition by Triazole Derivatives
Research into the efficiency of triazole derivatives, which share a similar sphere of chemical functionality with dichlorophenyl propyl sulfide, for corrosion inhibition on mild steel in acidic media offers potential applications in material science and engineering. The studies demonstrate the protective capabilities of these compounds against corrosion, highlighting their utility in industrial applications (Lagrenée et al., 2002).
Catalytic Activities of Sulfide Compounds
The study on the catalytic reduction of acetylene to ethylene using dimeric molybdenum(III) complexes with bridging dithiolate ligands illustrates the catalytic potential of sulfide-containing compounds. These findings open avenues for their application in catalysis, especially in the conversion of hydrocarbons (Dubois et al., 1979).
Oxidation of Polychlorinated Diphenyl Sulfides
The oxidation of PCDPSs by ferrate(VI) and the analysis of kinetics and degradation pathways contribute to understanding the environmental chemistry of such compounds. This research also explores the potential for using advanced oxidation processes for the removal of persistent organic pollutants from water (Chen et al., 2018).
Safety and Hazards
The safety data sheet for a similar compound, “2,5-Dichlorophenyl isocyanate”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1,4-dichloro-2-propylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2S/c1-2-5-12-9-6-7(10)3-4-8(9)11/h3-4,6H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNLFLFZAAKVTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

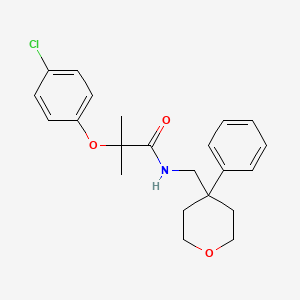
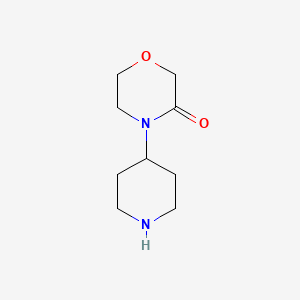
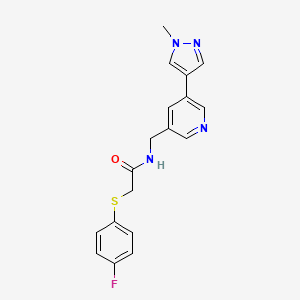
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2777395.png)

![3-Ethyl-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2777398.png)
![N-cycloheptyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2777399.png)
![(2-Chloropyridin-4-yl)-[2-(2-hydroxycyclopentyl)piperidin-1-yl]methanone](/img/structure/B2777401.png)

![2-Propenamide,N-[1-(1-naphthalenyl)ethyl]-](/img/structure/B2777403.png)
![3-[(4-Bromophenyl)sulfanyl]-1-(4-chlorophenyl)-1-propanol](/img/structure/B2777404.png)
